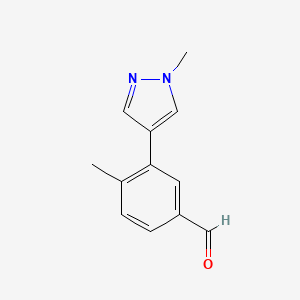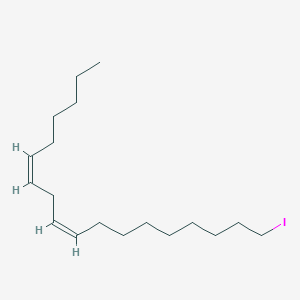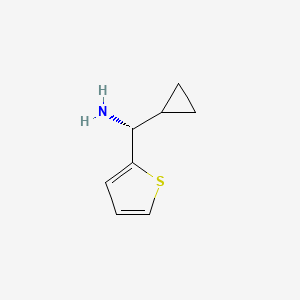
(R)-cyclopropyl(thiophen-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-cyclopropyl(thiophen-2-yl)methanamine is a chiral amine compound featuring a cyclopropyl group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of a suitable precursor, followed by the formation of the thiophene ring through a ring-forming multicomponent reaction .
Industrial Production Methods
Industrial production methods for ®-cyclopropyl(thiophen-2-yl)methanamine may involve large-scale cyclopropanation and thiophene synthesis processes, followed by efficient amination techniques. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-cyclopropyl(thiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the thiophene ring.
Substitution: Halogenated thiophene derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
®-cyclopropyl(thiophen-2-yl)methanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-cyclopropyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: A simpler analogue with a cyclopropyl group and an amine group.
Thiophene-2-ylmethanamine: A related compound with a thiophene ring and an amine group.
Cyclopropyl(thiophen-2-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
®-cyclopropyl(thiophen-2-yl)methanamine is unique due to its combination of a cyclopropyl group and a thiophene ring, along with its chiral nature. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
473733-07-2 |
|---|---|
Molekularformel |
C8H11NS |
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
(R)-cyclopropyl(thiophen-2-yl)methanamine |
InChI |
InChI=1S/C8H11NS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8H,3-4,9H2/t8-/m1/s1 |
InChI-Schlüssel |
AAQQXHHWWFZBRH-MRVPVSSYSA-N |
Isomerische SMILES |
C1CC1[C@H](C2=CC=CS2)N |
Kanonische SMILES |
C1CC1C(C2=CC=CS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


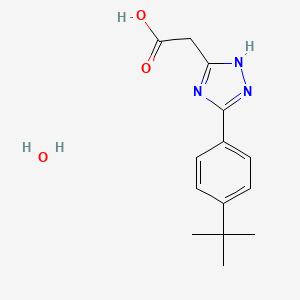
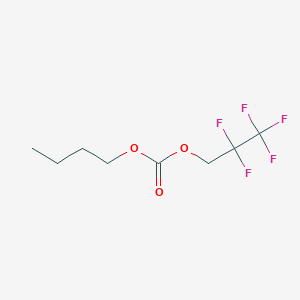
![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)

![2-[4-(Methoxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B12086204.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)

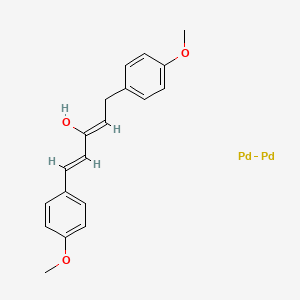
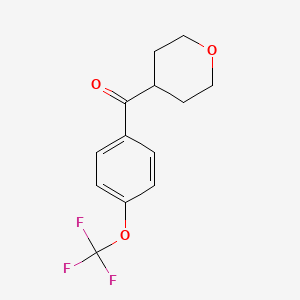
![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)


